3-Pyridazone-4-carbonitrile chemical structure and properties
3-Pyridazone-4-carbonitrile chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridazone-4-carbonitrile, systematically known as 3-Oxo-2,3-dihydropyridazine-4-carbonitrile, is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including roles as cannabinoid receptor type-2 (CB2R) inverse agonists, xanthine oxidase inhibitors, and agents with potential anticancer and anti-inflammatory properties.[3][4][5][6][7][8][9] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of 3-Pyridazone-4-carbonitrile and its derivatives, aimed at supporting research and development in the pharmaceutical and life sciences sectors.
Chemical Structure and Properties
The chemical structure of 3-Pyridazone-4-carbonitrile is characterized by a pyridazinone ring substituted with a nitrile group at the 4-position.
Chemical Structure:
Figure 1: Chemical structure of 3-Pyridazone-4-carbonitrile.
Table 1: Chemical and Physical Properties of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile
| Property | Value | Source |
| IUPAC Name | 3-Oxo-2,3-dihydropyridazine-4-carbonitrile | N/A |
| CAS Number | 64882-65-1 | [10][11] |
| Molecular Formula | C₅H₃N₃O | [12] |
| Molecular Weight | 121.10 g/mol | [12] |
| SMILES | O=c1c(ccn[nH]1)C#N | [11] |
| Purity | ≥ 98% (via HPLC) | [11][12] |
| Physical State | Solid (form not specified) | N/A |
| Melting Point | Not available for this specific compound. A related derivative, 6-(4-Chloro-3-methylphenyl)-2-(4-fluorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, has a melting point of 209-210 °C. | [13] |
| Boiling Point | No data available | [10] |
| Solubility | No data available | N/A |
Table 2: Spectroscopic Data Availability for 3-Oxo-2,3-dihydropyridazine-4-carbonitrile
| Spectroscopic Technique | Availability |
| ¹H NMR | Data available[14] |
| ¹³C NMR | Data available[14] |
| IR Spectroscopy | Data available[14] |
| Mass Spectrometry | Data available[14] |
Experimental Protocols
Synthesis of 3-Oxo-6-phenyl-2,3-dihydropyridazine Derivatives
Step 1: Condensation of Bromide with Diethyl Malonate A substituted bromide is condensed with diethyl malonate in the presence of a strong base, such as sodium hydride, to yield a corresponding diester.[13]
Step 2: Reaction with Hydrazine Monohydrate The resulting diester is then reacted with hydrazine monohydrate in an alcohol solvent, such as ethanol, to afford the dihydropyridazinone product.[13]
A more advanced synthesis method for 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles involves a nano-catalyzed solid-phase reaction. This one-pot synthesis utilizes substituted benzil and cyanoacetylhydrazide with a Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano catalyst, offering high yields (90-95%) in a very short reaction time (2-4 minutes).
Biological Activity and Potential Therapeutic Applications
The pyridazinone scaffold is a versatile pharmacophore, and its derivatives have been investigated for a range of biological activities.
Cannabinoid Receptor Type-2 (CB2R) Inverse Agonism
A series of pyridazinone-4-carboxamides have been designed and synthesized as novel cannabinoid receptor type-2 (CB2R) inverse agonists.[4][13] One particular derivative, 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, displayed high affinity for CB2R (KiCB2 = 2.0 ± 0.81 nM) and significant selectivity over CB1R.[4][13] Functional assays confirmed its behavior as a CB2R inverse agonist.[4][13] This suggests that the 3-oxo-2,3-dihydropyridazine-4-carbonitrile core could be a promising scaffold for developing potent and selective CB2R ligands.
Figure 2: Proposed mechanism of CB2R inverse agonism by pyridazinone derivatives.
Xanthine Oxidase Inhibition
Derivatives of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid have been designed and synthesized as novel xanthine oxidase (XO) inhibitors.[3] Many of these compounds exhibited micromolar potency in in vitro XO inhibition assays.[3] Molecular docking studies suggest that these hydrazide derivatives bind to the active site of XO through a different interaction mode compared to the known inhibitor febuxostat.[3] This line of research indicates the potential of the pyridazinone core in the development of new treatments for conditions associated with high uric acid levels, such as gout.
Figure 3: Inhibition of the xanthine oxidase pathway by pyridazinone derivatives.
Anticancer and Anti-inflammatory Potential
The pyridazinone scaffold is also recognized for its potential in developing anticancer and anti-inflammatory agents.[1][2][5][6][7][8][9] While specific studies on 3-Oxo-2,3-dihydropyridazine-4-carbonitrile are limited, the broader class of pyridazinone derivatives has shown promise in these therapeutic areas. For instance, some pyridine-3-carbonitrile derivatives have been reported to possess cytotoxic activities against various cancer cell lines.[5] Furthermore, certain pyridazinone derivatives have demonstrated anti-inflammatory effects.[7][8][9]
Conclusion
3-Pyridazone-4-carbonitrile and its derivatives represent a valuable class of compounds for further investigation in drug discovery and development. The core pyridazinone structure provides a versatile scaffold for the synthesis of molecules with diverse biological activities. The demonstrated potential of its derivatives as CB2R inverse agonists and xanthine oxidase inhibitors highlights promising avenues for the development of novel therapeutics. Further research is warranted to fully elucidate the specific biological activities, mechanisms of action, and therapeutic potential of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile itself. The availability of spectroscopic data and established synthetic routes for related compounds provides a solid foundation for future studies in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. 64882-65-1|3-Oxo-2,3-dihydropyridazine-4-carbonitrile|BLD Pharm [bldpharm.com]
- 11. 3-Oxo-2,3-dihydropyridazine-4-carbonitrile [sobekbio.com]
- 12. capotchem.cn [capotchem.cn]
- 13. iris.uniss.it [iris.uniss.it]
- 14. 2,3-DIHYDRO-3-OXO-4-PYRIDAZINECARBONITRILE(64882-65-1) 1H NMR spectrum [chemicalbook.com]
